molecular formula C23H24N2OSi B8123907 6-(t-butyldiphenylsiloxy)-1H-indazole

6-(t-butyldiphenylsiloxy)-1H-indazole

Cat. No. B8123907
M. Wt: 372.5 g/mol
InChI Key: ZCTWECZDICSDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008506B2

Procedure details

Indazol-6-ol (4.029 g) that can be produced by the method described in Reference Example 21 or the like, was dissolved in dehydrated DMF (60 mL; manufactured by Kanto Chemical Co., Inc.), and imidazole (4.49 g; manufactured by Tokyo Chemical Industry Co., Ltd.) and TBDPSCl (17.1 mL; manufactured by Tokyo Chemical Industry Co., Ltd.) were added to the solution. The mixture was stirred overnight at room temperature. The reaction solution was poured into water, and the mixture was extracted three times with ethyl acetate. The organic layer was washed three times with water, and was dried over anhydrous magnesium sulfate. Subsequently, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=92:8→71:29). Thus, the title compound (9.214 g) was obtained.
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4]N=C1.[CH3:6][C:7]([Si:10](Cl)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:9])[CH3:8].[OH2:24].C[N:26]([CH:28]=O)C>>[Si:10]([O:24][C:16]1[CH:4]=[C:5]2[C:13]([CH:28]=[N:26][NH:1]2)=[CH:12][CH:11]=1)([C:7]([CH3:9])([CH3:8])[CH3:6])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
17.1 mL
Type
reactant
Smiles
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=92:8→71:29)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.214 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.